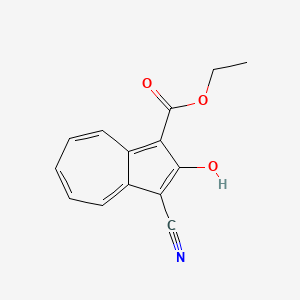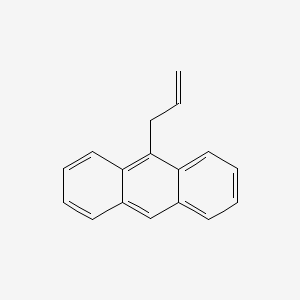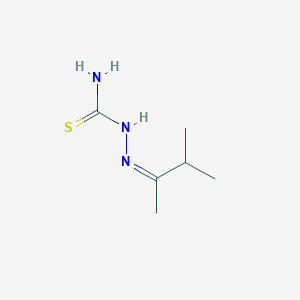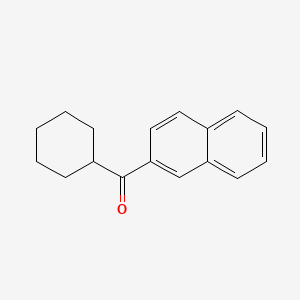
3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a quinazolinone core, a prop-2-enylsulfanyl group, and a 2,2-dimethyloxan-4-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The prop-2-enylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives.
科学的研究の応用
3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The prop-2-enylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: Shares the 2,2-dimethyloxan-4-yl moiety but differs in the rest of the structure.
Indole 2 and 3-carboxamides: These compounds have similar biological activities and are studied for their enzyme inhibitory properties.
Uniqueness
3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
CAS番号 |
303051-13-0 |
|---|---|
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
3-(2,2-dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C18H22N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h4-8,13H,1,9-12H2,2-3H3 |
InChIキー |
WHMNKUHKXLYOGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)N2C(=O)C3=CC=CC=C3N=C2SCC=C)C |
溶解性 |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)




![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)



![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
